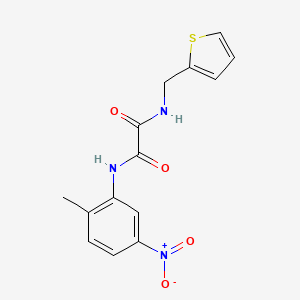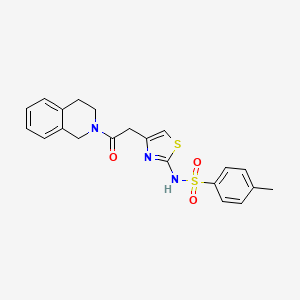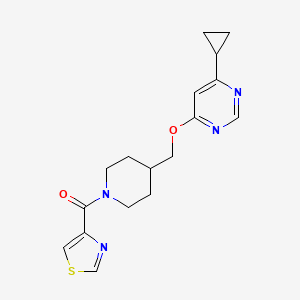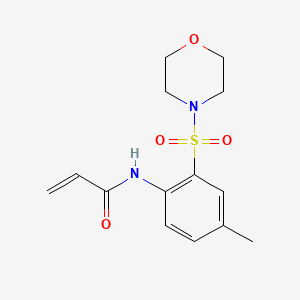![molecular formula C19H18N2O2S B2626538 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate CAS No. 1396858-74-4](/img/structure/B2626538.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate” is a complex organic molecule. It contains a benzothiazole group (a bicyclic compound with a benzene ring fused to a thiazole ring), an azetidine group (a four-membered ring containing three carbon atoms and one nitrogen atom), and a phenylpropanoate group (a phenyl group attached to a propanoate group) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and azetidine rings, and the attachment of the phenylpropanoate group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole and azetidine rings would likely contribute to the rigidity of the molecule, while the phenylpropanoate group could potentially add some flexibility .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Compounds derived from 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate have been explored for their antimicrobial activities. For instance, novel benzothiazole β-lactam hybrids showed moderate activities against various Gram-positive and Gram-negative bacterial strains and also exhibited antimalarial potential (Alborz et al., 2018). Additionally, these compounds were evaluated for their antimicrobial activity against specific bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promise as potential antimicrobial agents (Mistry & Desai, 2006).
Anti-Inflammatory Activity
Certain derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate have been investigated for their anti-inflammatory properties. Studies have demonstrated that specific azetidinones showed potential as anti-inflammatory agents, suggesting their possible use in the development of new anti-inflammatory drugs (Kalsi et al., 1990).
Antioxidant Properties
Research has also explored the antioxidant capabilities of derivatives of this compound. For example, a series of novel thiazole derivatives demonstrated potent antioxidant activity in vitro, indicating potential therapeutic applications in oxidative stress-related conditions (Jaishree et al., 2012).
Corrosion Inhibition
Beyond biomedical applications, 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate derivatives have been applied in materials science, particularly in corrosion inhibition. Studies have shown that certain thiazole derivatives effectively inhibit corrosion of steel in acidic environments, which could be valuable in industrial settings (Yadav, Sharma, & Kumar, 2015).
Crystallography and Synthetic Applications
The compound has also been a subject of interest in crystallography and synthetic chemistry. Research has detailed the crystal structure of related compounds, contributing to a deeper understanding of their chemical properties and potential for synthesis in pharmaceutical applications (Sugiura et al., 2021).
Eigenschaften
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(11-10-14-6-2-1-3-7-14)23-15-12-21(13-15)19-20-16-8-4-5-9-17(16)24-19/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUPBWFOEOIBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2626456.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626458.png)

![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2626465.png)





![N-(2-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2626475.png)